3-[(4,6-Dimethyl-pyrimidin-2-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-[(4,6-Dimethyl-pyrimidin-2-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound featuring a pyrimidinyl group, a piperidine ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrimidinyl group. One common approach is the reaction of 4,6-dimethyl-pyrimidin-2-yl chloride with methylamine to form the corresponding amine. This intermediate is then reacted with piperidine-1-carboxylic acid tert-butyl ester under suitable conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using reactors and optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and reduce waste.
Types of Reactions:
Reduction: Reduction reactions can be used to modify the compound, typically reducing nitro groups to amines.
Substitution: Substitution reactions are common, where functional groups on the compound are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: A wide range of derivatives depending on the substituents used.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in biochemical assays to study enzyme interactions.
Medicine: Potential therapeutic applications include its use as a precursor for drug development.
Industry: It may be used in the production of materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
4,6-Dimethyl-pyrimidin-2-yl-pyrrolidin-3-yl-amine hydrochloride
Acetic acid 4,6-dimethyl-pyrimidin-2-yl ester
Uniqueness: 3-[(4,6-Dimethyl-pyrimidin-2-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
tert-butyl 3-[(4,6-dimethylpyrimidin-2-yl)-methylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2/c1-12-10-13(2)19-15(18-12)20(6)14-8-7-9-21(11-14)16(22)23-17(3,4)5/h10,14H,7-9,11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFBAUVAIPSURB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C2CCCN(C2)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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